N-(naphthalen-2-yl)-5-nitrothiophene-2-carboxamide
CAS No.: 324759-24-2
Cat. No.: VC7610149
Molecular Formula: C15H10N2O3S
Molecular Weight: 298.32
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 324759-24-2 |
|---|---|
| Molecular Formula | C15H10N2O3S |
| Molecular Weight | 298.32 |
| IUPAC Name | N-naphthalen-2-yl-5-nitrothiophene-2-carboxamide |
| Standard InChI | InChI=1S/C15H10N2O3S/c18-15(13-7-8-14(21-13)17(19)20)16-12-6-5-10-3-1-2-4-11(10)9-12/h1-9H,(H,16,18) |
| Standard InChI Key | WNOBZAPXPGONLD-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C=C(C=CC2=C1)NC(=O)C3=CC=C(S3)[N+](=O)[O-] |
Introduction
Synthesis and Characterization
The synthesis of N-(naphthalen-2-yl)-5-nitrothiophene-2-carboxamide would likely involve multistep reactions similar to those used for related compounds. These might include amidation reactions using polar aprotic solvents to enhance nucleophilicity. Characterization techniques such as FTIR, 1H NMR, and 13C NMR would be essential for confirming the structure and purity of the compound .
Biological Activity and Potential Applications
While specific biological activity data for N-(naphthalen-2-yl)-5-nitrothiophene-2-carboxamide are not readily available, compounds with similar structures often exhibit potential in medicinal chemistry, particularly in areas such as anticancer, antioxidant, and antihypertensive activities . The presence of a nitro group and a thiophene ring could contribute to its reactivity and biological properties.
Research Findings and Future Directions
Given the limited specific data on N-(naphthalen-2-yl)-5-nitrothiophene-2-carboxamide, future research should focus on its synthesis, characterization, and biological evaluation. Studies could explore its potential as a lead compound in drug design, leveraging its unique structural features to enhance biological activity. Additionally, computational chemistry methods could be used to predict its interactions with biological targets and guide structural modifications .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume